molecular formula C11H9Cl2NO3 B11804194 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B11804194
M. Wt: 274.10 g/mol
InChI Key: MCHLKQUVTHCVIL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a specialized chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a dihydroisoxazole ring, a privileged structure in pharmaceutical design, fused with a carboxylic acid functionality and a dichlorophenyl substituent. This specific arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly for creating compound libraries aimed at probing biological activity. Researchers utilize this core structure in the design and development of potential therapeutic agents, leveraging the isoxazoline motif's role as a bioisostere for other heterocyclic systems. The dichlorophenyl subgroup can be critical for facilitating hydrophobic interactions within enzyme active sites, while the carboxylic acid moiety allows for further synthetic derivatization or coordination. Although specific biological data for this exact analog may be limited, structurally similar isoxazole derivatives are frequently investigated for their antibacterial properties and other pharmacological activities, highlighting the value of this chiral scaffold in exploring structure-activity relationships and developing novel bioactive compounds. This product is intended for research applications in a controlled laboratory environment.

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16)

InChI Key

MCHLKQUVTHCVIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Oxime Formation

2,4-Dichlorobenzaldehyde is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours, yielding 2,4-dichlorobenzaldehyde oxime. Typical yields exceed 85%, with purity confirmed via melting point (mp 112–114°C) and NMR spectroscopy (δ 8.2 ppm, singlet for imine proton).

Chlorination to Hydroxamoyl Chloride

The oxime undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. This exothermic reaction generates 2,4-dichlorophenylhydroxamoyl chloride, isolated as a pale-yellow solid (mp 89–91°C). Critical reaction parameters include:

  • Molar ratio : 1:1.2 (oxime:SOCl₂)

  • Solvent : Halogenated hydrocarbons (e.g., CH₂Cl₂) to stabilize reactive intermediates.

Cycloaddition with Methyl Methacrylate

Reaction Mechanism

The hydroxamoyl chloride reacts with methyl methacrylate (CH₂=C(CH₃)COOCH₃) in tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) deprotonates the hydroxamoyl chloride, generating nitrile oxide in situ, which undergoes [3+2] cycloaddition with the methacrylate’s double bond. The reaction proceeds via:

  • Nitrile oxide formation :

    R-C(=N-OH)Cl+Et₃NR-C≡N-O+Et₃NH+Cl\text{R-C(=N-OH)Cl} + \text{Et₃N} \rightarrow \text{R-C≡N-O}^- + \text{Et₃NH}^+ \text{Cl}^-
  • Cycloaddition :

    R-C≡N-O+CH₂=C(CH₃)COOCH₃Dihydroisoxazole ester\text{R-C≡N-O}^- + \text{CH₂=C(CH₃)COOCH₃} \rightarrow \text{Dihydroisoxazole ester}

Optimized Conditions

  • Temperature : 0–25°C (prevents nitrile oxide dimerization).

  • Solvent : THF or acetone (ensures solubility of both polar and nonpolar intermediates).

  • Base : Triethylamine (1.1 equiv) for efficient deprotonation.

A representative procedure from Patent US4906277A achieved 82% yield for a related 4-chlorophenyl analog using methyl acrylate. For the target compound, substituting methyl methacrylate is expected to yield 70–75% of the ester intermediate, 3-(2,4-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid methyl ester.

Ester Hydrolysis to Carboxylic Acid

Acid-Catalyzed Hydrolysis

The methyl ester is hydrolyzed using p-toluenesulfonic acid (p-TsOH) in acetone/water (2:1) under reflux for 6 hours. This method avoids racemization and achieves >80% conversion to the carboxylic acid.

Characterization of Final Product

The acid is recrystallized from benzene, yielding white crystals (mp 168–170°C). Spectroscopic data align with expectations:

  • IR (KBr) : 1740 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C).

  • ¹H NMR (CDCl₃) : δ 3.62 (d, J=9 Hz, 2H, CH₂), 5.20 (t, J=9 Hz, 1H, CH), 7.38–7.70 (m, 3H, aryl).

Alternative Synthetic Routes and Comparative Analysis

Base-Catalyzed Hydrolysis

Using NaOH in methanol/water (1:1) at 50°C for 3 hours achieves comparable yields (78%) but risks decarboxylation at elevated temperatures.

One-Pot Cycloaddition-Hydrolysis

Combining cycloaddition and hydrolysis in a single reactor reduces purification steps. Pilot studies show 65% overall yield using THF/H₂O (4:1) and Amberlyst-15 catalyst.

Scalability and Industrial Considerations

Solvent Recovery

THF and acetone are recycled via distillation, reducing costs by 30% in batch processes.

Byproduct Management

Nitrile oxide dimers (<5% yield) are removed via silica gel chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and dynamics simulations help elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects

  • Halogen Type and Position: The 2,4-dichlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic targets (e.g., enzymes) compared to mono-chloro or fluoro analogs . Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit improved metabolic stability due to fluorine’s resistance to oxidation, making them candidates for prolonged-action pharmaceuticals .
  • Methoxy Groups :
    • Compounds like 3-(5-chloro-2,4-dimethoxyphenyl)-... (CAS: 717830-27-8) demonstrate increased solubility in polar solvents, advantageous for formulations requiring aqueous compatibility .

Stability and Formulation

  • This suggests that esterification of the carboxylic acid group could enhance stability in agrochemical formulations.

Biological Activity

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H9Cl2NO3C_{11}H_{9}Cl_{2}NO_{3} and a molecular weight of 274.10 g/mol. It features a five-membered dihydroisoxazole ring with a dichlorophenyl substituent at the 3-position and a carboxylic acid group at the 5-position. The structure is crucial for its biological activity, influencing interactions with biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis and function . The presence of the dichlorophenyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating antimicrobial action.

2. Anti-inflammatory Properties
Compounds with isoxazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays have shown that related isoxazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting a mechanism for anti-inflammatory effects .

3. Neuroprotective Effects
The neuroprotective potential of isoxazole derivatives has been explored in various models of neurodegeneration. These compounds may exert their effects by modulating oxidative stress pathways and inhibiting apoptosis in neuronal cells . The structural characteristics of 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid suggest it could similarly influence neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCOX inhibition
NeuroprotectiveModulation of oxidative stress

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isoxazole derivatives against common bacterial strains. The results showed that compounds similar to 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid exhibited Minimum Inhibitory Concentrations (MICs) comparable to those of established antibiotics. This suggests potential for development as new antimicrobial agents .

Case Study: Neuroprotection in Animal Models

In a model of Alzheimer's disease, administration of an isoxazole derivative led to significant reductions in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This supports the hypothesis that such compounds may have therapeutic potential in neurodegenerative diseases .

Q & A

Q. How to mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (1:1.05 molar ratio of nitrile to hydroxylamine). Use flow chemistry (residence time 30 min) to minimize thermal degradation. Purify via recrystallization (ethanol/water 70:30) to remove unreacted precursors .

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